molecular formula C24H17BrFN3O2 B5483603 (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5483603
M. Wt: 478.3 g/mol
InChI Key: GEAKPAPXMRSRGO-YVLHZVERSA-N
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Description

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a fluorobenzyl group, and a bromo-substituted phenyl ring

Preparation Methods

The synthesis of (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the bromo and fluorobenzyl groups, and the final coupling to form the enenitrile moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.

    Introduction of Substituents: The bromo and fluorobenzyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.

    Coupling Reactions: The final step involves coupling the substituted benzimidazole with the enenitrile moiety, typically using palladium-catalyzed cross-coupling reactions.

Chemical Reactions Analysis

(2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and bromo groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Compared to these compounds, (2Z)-3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is unique due to its specific substitution pattern and the presence of the enenitrile moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrFN3O2/c1-30-19-7-8-21-22(12-19)29-24(28-21)17(13-27)10-16-4-9-23(20(25)11-16)31-14-15-2-5-18(26)6-3-15/h2-12H,14H2,1H3,(H,28,29)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAKPAPXMRSRGO-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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